pppApG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5’-Triphosphoadenylyl-(3’→5’)-guanosine, commonly referred to as pppApG, is a linear dinucleotide. It consists of a 5’-adenosine triphosphate unit connected to a 5’-guanosine monophosphate unit via a 3’→5’ linkage . This compound is a potential endogenous metabolite of the metazoan second messenger 2’,3’-cyclic guanosine monophosphate-adenosine monophosphate and/or the bacterial signaling nucleotide 3’,3’-cyclic guanosine monophosphate-adenosine monophosphate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Triphosphoadenylyl-(3’→5’)-guanosine can be achieved through in vitro transcription using DNA-dependent bacteriophage T7 RNA polymerase . The DNA template is prepared by annealing specific oligonucleotides, and the transcription reaction contains adenosine triphosphate and guanosine triphosphate . This method allows for the preparation of short oligoribonucleotides with different phosphorylation states and modifications on the 5’ terminus .
Industrial Production Methods
Industrial production of 5’-Triphosphoadenylyl-(3’→5’)-guanosine typically involves large-scale in vitro transcription processes. The compound is stored as an aqueous solution at -20°C to maintain stability . The product is shipped on gel packs and has a shelf life of 12 months after delivery .
化学反応の分析
Types of Reactions
5’-Triphosphoadenylyl-(3’→5’)-guanosine undergoes various biochemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Cyclization: The formation of cyclic structures from linear molecules.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, guanosine triphosphate, and specific enzymes such as RNA polymerases . The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products
The major products formed from these reactions include cyclic guanosine monophosphate-adenosine monophosphate and other cyclic dinucleotides .
科学的研究の応用
5’-Triphosphoadenylyl-(3’→5’)-guanosine has several scientific research applications:
Chemistry: Used in the study of nucleotide interactions and enzyme mechanisms.
Medicine: Investigated for its potential role in antiviral therapies and immune response modulation.
Industry: Utilized in the production of synthetic RNA molecules for various applications.
作用機序
The mechanism of action of 5’-Triphosphoadenylyl-(3’→5’)-guanosine involves its role as a substrate in the synthesis of viral RNA and complementary RNA . The compound is used in primer-independent initiation of RNA synthesis, where it binds to specific positions on the RNA template and facilitates elongation . This process is crucial for the replication and transcription of viral genomes.
類似化合物との比較
Similar Compounds
- 2’,3’-cyclic guanosine monophosphate-adenosine monophosphate
- 3’,3’-cyclic guanosine monophosphate-adenosine monophosphate
- 5’-Triphosphoadenylyl-(3’→5’)-cytidine
Uniqueness
5’-Triphosphoadenylyl-(3’→5’)-guanosine is unique due to its specific linear dinucleotide structure and its role as an intermediate in the synthesis of cyclic dinucleotides . Unlike its cyclic counterparts, it serves as a precursor in the enzymatic production of cyclic guanosine monophosphate-adenosine monophosphate, highlighting its importance in biochemical pathways .
生物活性
pppApG, or 5'-triphosphate-adenosine-adenosine, is a significant compound in the context of RNA synthesis, particularly in the replication mechanisms of RNA viruses such as influenza. Understanding its biological activity is crucial for elucidating viral replication processes and developing antiviral strategies.
Role in Viral RNA Synthesis
This compound serves as a critical intermediate in the synthesis of both viral RNA (vRNA) and complementary RNA (cRNA) during influenza virus replication. The influenza virus employs its RNA-dependent RNA polymerase (RdRp) to initiate transcription and replication, with this compound being synthesized as a product of this process. Studies have shown that the initiation of cRNA synthesis occurs internally at positions 4 and 5 of the cRNA template, leading to the production of this compound, which is then realigned to the terminal residues of the template for further elongation .
The synthesis of this compound involves complex interactions within the viral polymerase complex. The polymerase undergoes conformational changes that facilitate the binding and positioning of the cRNA template, allowing for efficient synthesis. Specifically, mutations in the polymerase can significantly impact its ability to synthesize this compound, highlighting its role in the enzymatic activity necessary for viral replication .
Experimental Findings
Several studies have investigated the biological activity and synthesis pathways involving this compound:
- Synthesis Pathways : Research indicates that influenza virus polymerase can initiate this compound synthesis both internally on cRNA templates and terminally on vRNA templates. This dual mechanism underscores the versatility and adaptability of viral replication strategies .
- Polymerase Mutations : Experiments utilizing mutant polymerases have demonstrated that specific structural components, such as the PA 51-72 loop, are essential for efficient this compound synthesis. Polymerases lacking this loop show significantly reduced activity, emphasizing its importance in stabilizing the replicative conformation necessary for RNA synthesis .
Data Tables
Case Studies
- Influenza Virus Replication : A study focusing on influenza virus polymerase revealed that mutations affecting the PA 51-72 loop led to significantly decreased this compound synthesis, suggesting that structural integrity is vital for effective viral replication .
- Comparative Analysis : Research comparing wild-type and mutant polymerases indicated that while both could synthesize RNA, only those with intact structural features could efficiently produce this compound, thus impacting overall viral load during infection .
特性
分子式 |
C20H28N10O20P4 |
---|---|
分子量 |
852.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChIキー |
DTYOICBSSHTIFB-INFSMZHSSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。